molecular formula C11H14ClN3O B1265507 4-Aminoantipyrine hydrochloride CAS No. 22198-72-7

4-Aminoantipyrine hydrochloride

Cat. No. B1265507
CAS RN: 22198-72-7
M. Wt: 239.7 g/mol
InChI Key: UZSCVCWALGRUTR-UHFFFAOYSA-N
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Description

4-Aminoantipyrine hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 239.701 .


Synthesis Analysis

4-Aminoantipyrine derivatives have been synthesized from reactions with many aromatic aldehydes in absolute ethanol . The yield of these compounds was reported to be 88% .


Molecular Structure Analysis

The molecular structure of 4-Aminoantipyrine hydrochloride is represented by the formula: C11H14ClN3O . Further details about its molecular structure can be found in various studies .


Chemical Reactions Analysis

4-Aminoantipyrine has been used in various chemical reactions. For instance, it has been used in the formation of Schiff bases compounds . It has also been used in the electro-oxidation of 4-aminoantipyrine .


Physical And Chemical Properties Analysis

4-Aminoantipyrine hydrochloride is a solid substance with a faint yellow appearance . It is soluble in water up to a concentration of 50 mg/mL .

Scientific Research Applications

Coordination Chemistry and Transition Metal Complexes

4-Aminoantipyrine (Ampyrone) is an intriguing compound due to its amphoteric nature, possessing both a free amine group and a cyclic ketone functionality. These features make it an attractive substrate for Schiff base formation. When condensed with various aldehydes or ketones, 4-aminoantipyrine yields ligand systems with multi-denticity and diverse coordination behavior. Transition metal complexes derived from these ligands exhibit unique structural and functional properties . These complexes have been explored for their utility as antibacterial and antifungal agents.

Biological Activities

Beyond antimicrobial applications, 4-aminoantipyrine derivatives have been investigated for other biological activities:

Chemical Synthesis and Characterization

4-Aminoantipyrine hydrochloride is synthesized and characterized using various techniques, including vibrational spectroscopy and crystallography . These studies provide essential insights into its structure and behavior.

Mechanism of Action

Target of Action

4-Aminoantipyrine hydrochloride, also known as 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrochloride, primarily targets the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .

Mode of Action

The compound acts primarily in the central nervous system (CNS), where it increases the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

By inhibiting the cyclooxygenase enzymes, 4-Aminoantipyrine hydrochloride disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling . The disruption of this pathway leads to a decrease in these mediators, resulting in the compound’s analgesic, antipyretic, and anti-inflammatory effects .

Pharmacokinetics

This suggests that it may share similar pharmacokinetic properties with these drugs, including absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion via the kidneys .

Result of Action

The primary result of 4-Aminoantipyrine hydrochloride’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound decreases the intensity of pain signals and reduces the body’s inflammatory response . This leads to symptomatic relief in conditions such as acute otitis media .

Action Environment

The action of 4-Aminoantipyrine hydrochloride can be influenced by various environmental factors. For instance, the compound has been used as a corrosion inhibitor, suggesting that its efficacy may be affected by the presence of certain metals . Additionally, the compound’s stability and action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

When handling 4-Aminoantipyrine hydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation, and avoid contact with eyes, skin, or clothing .

Future Directions

There are ongoing studies on the applications of 4-Aminoantipyrine hydrochloride. For instance, it has been used in the electrocatalytic oxidation of 4-Aminoantipyrine in biological samples . It has also been studied for its inhibitory effects on mild steel corrosion .

properties

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCVCWALGRUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066769
Record name 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride
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Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22198-72-7
Record name 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1)
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Record name 4-Aminoantipyrine hydrochloride
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Record name 4-Aminoantipyrine hydrochloride
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Record name 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1)
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Record name 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride
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Record name 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride
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Record name AMPYRONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the principle behind using 4-aminoantipyrine hydrochloride for spectrophotometric determination of unsaturated 3-keto steroids?

A: While the provided abstract [] does not delve into the specific reaction mechanism, it highlights that 4-aminoantipyrine hydrochloride can be used as a reagent to determine the concentration of unsaturated 3-keto steroids spectrophotometrically. This likely involves a colorimetric reaction where the interaction between 4-aminoantipyrine hydrochloride and the unsaturated 3-keto steroid produces a colored compound. The intensity of the color would be proportional to the concentration of the steroid, allowing for quantification using a spectrophotometer.

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